Glyco-snap-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits greater stability (half-life of 27 hours) compared to SNAP (S-nitroso-N-acetyl-DL-penicillamine) in aqueous medium . This compound is significant due to its ability to release nitric oxide, a molecule involved in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glyco-SNAP-2 involves the reaction of N-acetyl-DL-penicillamine with a sugar moiety, specifically 2-deoxy-α,β-D-glucopyranose. The reaction conditions typically include an aqueous medium and the presence of EDTA to enhance stability .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥95% .
Chemical Reactions Analysis
Types of Reactions: Glyco-SNAP-2 primarily undergoes decomposition to release nitric oxide. This process can be influenced by factors such as pH, temperature, and the presence of metal ions.
Common Reagents and Conditions: The decomposition of this compound is facilitated by aqueous buffers and methanol. The presence of EDTA helps to stabilize the compound and prolong its half-life .
Major Products Formed: The primary product formed from the decomposition of this compound is nitric oxide. This molecule plays a crucial role in various biological processes, including vasodilation and neurotransmission .
Scientific Research Applications
Glyco-SNAP-2 has a wide range of applications in scientific research:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies involving nitric oxide’s reactivity and interactions.
Biology: Employed in studies investigating the role of nitric oxide in cellular signaling, immune response, and apoptosis.
Medicine: Utilized in research on cardiovascular diseases, where nitric oxide’s vasodilatory effects are of interest. It is also studied for its potential therapeutic applications in conditions such as hypertension and erectile dysfunction.
Mechanism of Action
Glyco-SNAP-2 releases nitric oxide through a decomposition process. The nitric oxide then interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
SNAP (S-nitroso-N-acetyl-DL-penicillamine): Similar to Glyco-SNAP-2 but with a shorter half-life (10.3 hours) in aqueous medium.
Glyco-SNAP-1: Another nitric oxide donor with properties similar to this compound but with different stability and reactivity profiles.
Uniqueness of this compound: this compound stands out due to its enhanced stability and longer half-life compared to other nitric oxide donors. This makes it a more reliable source of nitric oxide for extended studies and applications .
Properties
IUPAC Name |
2-acetamido-3-methyl-3-nitrososulfanyl-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(21)15-7-9(20)8(19)6(4-17)24-12(7)22/h6-10,12,17,19-20,22H,4H2,1-3H3,(H,14,18)(H,15,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJKBQQBYUJGPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NC1C(C(C(OC1O)CO)O)O)C(C)(C)SN=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.